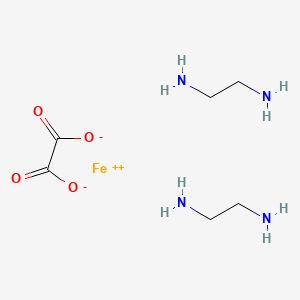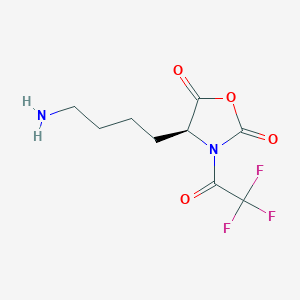![molecular formula C20H19NO B14170068 5,5,6-Trimethylbenzo[c]acridin-6-ol CAS No. 56969-66-5](/img/structure/B14170068.png)
5,5,6-Trimethylbenzo[c]acridin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,6-Trimethylbenzo[c]acridin-6-ol is a chemical compound belonging to the acridine family Acridines are heterocyclic organic compounds known for their diverse applications in various fields, including pharmacology, material science, and photophysics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6-Trimethylbenzo[c]acridin-6-ol typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation and oxidation steps to introduce the trimethyl and hydroxyl groups at specific positions on the acridine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5,5,6-Trimethylbenzo[c]acridin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include ketones, dihydro derivatives, and substituted acridines, which can further undergo additional functionalization for specific applications .
Aplicaciones Científicas De Investigación
5,5,6-Trimethylbenzo[c]acridin-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit the growth of cancer cells.
Industry: Utilized in the development of organic electronic materials and photophysical studies
Mecanismo De Acción
The mechanism of action of 5,5,6-Trimethylbenzo[c]acridin-6-ol primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting between base pairs, leading to inhibition of DNA replication and transcription. The compound may also interact with various enzymes and proteins involved in these processes, further contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound of 5,5,6-Trimethylbenzo[c]acridin-6-ol, known for its wide range of applications.
9-Aminoacridine: Another derivative with significant biological activity, particularly as an antiseptic and antimalarial agent.
Acriflavine: A mixture of acridine derivatives used as an antiseptic and in cancer research.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl and hydroxyl groups enhance its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
56969-66-5 |
|---|---|
Fórmula molecular |
C20H19NO |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
5,5,6-trimethylbenzo[c]acridin-6-ol |
InChI |
InChI=1S/C20H19NO/c1-19(2)15-10-6-5-9-14(15)18-16(20(19,3)22)12-13-8-4-7-11-17(13)21-18/h4-12,22H,1-3H3 |
Clave InChI |
WAEZIASVEYRFHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=NC4=CC=CC=C4C=C3C1(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169991.png)








![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)

![1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14170055.png)

